molecular formula C14H14BrI B1193923 IODONIUM, DI-p-TOLYL-, BROMIDE CAS No. 6293-68-1

IODONIUM, DI-p-TOLYL-, BROMIDE

Cat. No. B1193923
CAS RN: 6293-68-1
M. Wt: 389.07 g/mol
InChI Key: YCZWJBIXAUQULS-UHFFFAOYSA-M
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Description

Di-p-tolyl-iodonium bromide is a type of iodonium salt. The X-ray structure of di(p-tolyl) iodonium bromide has been determined and refined . The unit cell contains one centrosymmetric dimer (R2IBr)2 and one tetramer (R2IBr)4 (R = p-tolyl) .


Synthesis Analysis

Diaryliodonium salts, including di-p-tolyl-iodonium bromide, can be synthesized by anodic oxidation of iodobiaryls and iodoarene/arene mixtures . This process does not require chemical oxidants and generates no chemical waste . A one-pot synthesis method has also been developed, utilizing Oxone as a versatile and cheap oxidant .


Molecular Structure Analysis

The molecular structure of di-p-tolyl-iodonium bromide includes one centrosymmetric dimer (R2IBr)2 and one tetramer (R2IBr)4 (R = p-tolyl) . The I–C bonds are significantly longer than those in (Ph2IBr)2, but the majority of the I ⋯ Br bonds are shorter .


Chemical Reactions Analysis

Iodonium salts, including di-p-tolyl-iodonium bromide, have been used in various organic reactions such as cyclization, C–H transformation, difunctionalization of alkenes, and radiofluorination . They have also been used in the synthesis of different boron dienolates .


Physical And Chemical Properties Analysis

Di-p-tolyl-iodonium bromide is a highly stable compound . It has a melting point of 178-179 °C .

Safety And Hazards

Di-p-tolyl-iodonium bromide is considered hazardous . It is toxic if swallowed and causes severe skin burns and eye damage . It may form combustible dust concentrations in air .

Future Directions

Understanding the role of boranes in hypervalent iodine chemistry will open up new reactivities which can be utilized in organic synthesis . Increased efforts to harness this potential with diverse boranes will uncover exciting reactivity with high applicability across various disciplines .

properties

IUPAC Name

bis(4-methylphenyl)iodanium;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14I.BrH/c1-11-3-7-13(8-4-11)15-14-9-5-12(2)6-10-14;/h3-10H,1-2H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCZWJBIXAUQULS-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)[I+]C2=CC=C(C=C2)C.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14BrI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

14554-95-1 (sulfate[1:1]), 19028-28-5 (chloride), 6293-70-5 (iodide)
Record name 4,4'-Dimethyldiphenyliodonium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006293681
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID70978747
Record name Bis(4-methylphenyl)iodanium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70978747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

389.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

IODONIUM, DI-p-TOLYL-, BROMIDE

CAS RN

6293-68-1
Record name Iodonium, bis(4-methylphenyl)-, bromide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6293-68-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,4'-Dimethyldiphenyliodonium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006293681
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bis(4-methylphenyl)iodanium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70978747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TOLIODIUM BROMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G3ZC1UE6T2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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